molecular formula C14H12ClNO4 B7545505 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide

Katalognummer B7545505
Molekulargewicht: 293.70 g/mol
InChI-Schlüssel: MKOOZMLCBXXTIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide, commonly known as BD-1063, is a potent and selective antagonist of the kappa-opioid receptor (KOR). It was first synthesized in 1990 by a team of researchers led by Dr. Philip Portoghese at the University of Minnesota. Since then, BD-1063 has been widely used in scientific research to study the physiological and biochemical effects of KOR antagonism.

Wirkmechanismus

BD-1063 acts as a competitive antagonist of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide, meaning that it binds to the receptor and prevents the binding of endogenous ligands such as dynorphins. 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is known to produce a range of physiological and behavioral effects, including analgesia, dysphoria, and aversion. By blocking 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation, BD-1063 can modulate these effects and provide insights into the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in various processes.
Biochemical and Physiological Effects
BD-1063 has been shown to have a range of biochemical and physiological effects in various animal models. For example, studies have shown that BD-1063 can block the analgesic effects of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide agonists, suggesting that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in pain regulation. BD-1063 has also been shown to block the aversive effects of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide agonists, suggesting that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in negative affective states such as anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BD-1063 is its high selectivity for 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide over other opioid receptors, such as mu and delta receptors. This allows researchers to specifically target 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide and study its effects without interference from other opioid receptors. However, one limitation of BD-1063 is its relatively low potency compared to other 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonists. This can limit its effectiveness in certain experimental paradigms and may require higher doses or longer treatment periods.

Zukünftige Richtungen

There are several future directions for research involving BD-1063. One area of interest is the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in addiction and withdrawal. Studies have shown that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in the negative affective states associated with drug withdrawal, and 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonists such as BD-1063 have been shown to reduce withdrawal symptoms in animal models. Another area of interest is the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in stress and anxiety. Studies have shown that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in the regulation of stress and anxiety, and 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonists such as BD-1063 have been shown to reduce anxiety-like behavior in animal models. Finally, there is ongoing research into the development of more potent and selective 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonists, which could provide even greater insights into the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in various processes.

Synthesemethoden

The synthesis of BD-1063 involves several steps, starting with the reaction of 6-bromo-2-chlorofuran with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde to form the corresponding alcohol. This is followed by the reaction of the alcohol with 5-chloronicotinoyl chloride to form the ester intermediate. Finally, the ester is hydrolyzed with sodium hydroxide to yield BD-1063.

Wissenschaftliche Forschungsanwendungen

BD-1063 has been widely used in scientific research to study the role of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide in various physiological and pathological conditions. For example, studies have shown that 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide activation is involved in the regulation of pain, stress, and addiction. BD-1063 has been used to study the effects of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide antagonism on these processes, as well as on other processes such as learning and memory, mood, and immune function.

Eigenschaften

IUPAC Name

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-13-4-3-11(20-13)14(17)16-8-9-1-2-10-12(7-9)19-6-5-18-10/h1-4,7H,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOOZMLCBXXTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC(=O)C3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.